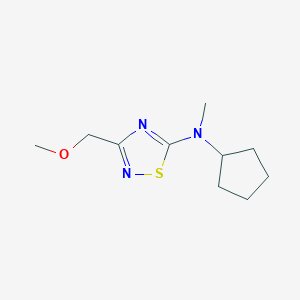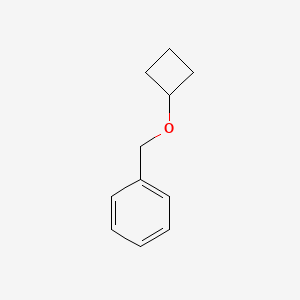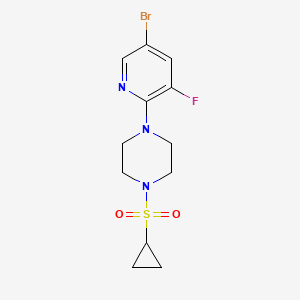
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted pyridine ring, a cyclopropanesulfonyl group, and a piperazine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 5-bromo-3-fluoropyridine ring. This can be achieved through halogenation reactions using bromine and fluorine sources.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced via sulfonylation reactions, where a cyclopropane derivative reacts with a sulfonyl chloride in the presence of a base.
Formation of the Piperazine Moiety: The final step involves the coupling of the pyridine ring with piperazine. This can be achieved through nucleophilic substitution reactions, where the piperazine nitrogen attacks the electrophilic carbon on the pyridine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace these halogens.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The cyclopropanesulfonyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(5-Bromo-3-fluoropyridin-2-yl)piperazine: Lacks the cyclopropanesulfonyl group, which may result in different chemical properties and biological activities.
1-(5-Bromo-3-chloropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine: Substitution of fluorine with chlorine may alter its reactivity and binding affinity.
1-(5-Bromo-3-fluoropyridin-2-yl)-4-(methylsulfonyl)piperazine: Replacement of the cyclopropane group with a methyl group may impact its chemical stability and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrFN3O2S |
|---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-4-cyclopropylsulfonylpiperazine |
InChI |
InChI=1S/C12H15BrFN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2 |
InChI Key |
DGZMQHKSTVESIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


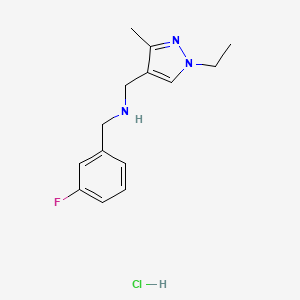
![5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12229436.png)
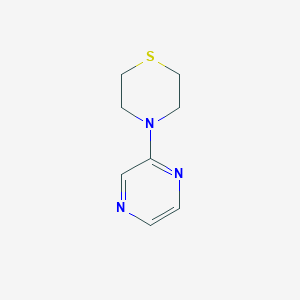
![4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-5-methylpyrimidine](/img/structure/B12229444.png)
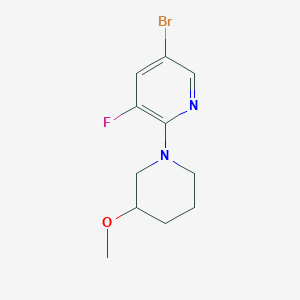
![5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12229451.png)
![3-methyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229460.png)

![3-Methyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229472.png)
![4,6-Dimethoxy-2-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12229482.png)
![1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B12229487.png)
![3-{[1-(Cyclopropylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229489.png)
